2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C14H10N4O and a molecular weight of 250.262 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It features a benzotriazole moiety linked to a benzonitrile group through a methoxy bridge, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile typically involves the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and the high yield of the desired product. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature .
Chemical Reactions Analysis
2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile can be compared with other benzotriazole derivatives, such as:
1H-1,2,3-Benzotriazole: A simpler compound with similar corrosion-inhibiting properties.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline:
The uniqueness of this compound lies in its specific structure, which combines the properties of benzotriazole and benzonitrile, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
876946-39-3 |
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Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(benzotriazol-1-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C14H10N4O/c15-9-11-5-1-4-8-14(11)19-10-18-13-7-3-2-6-12(13)16-17-18/h1-8H,10H2 |
InChI Key |
STWSPKZWVWWMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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